

An In-depth Technical Guide to the Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert</i> -Butyl (mesitylsulfonyl)oxycarbamate
Cat. No.:	B1269521

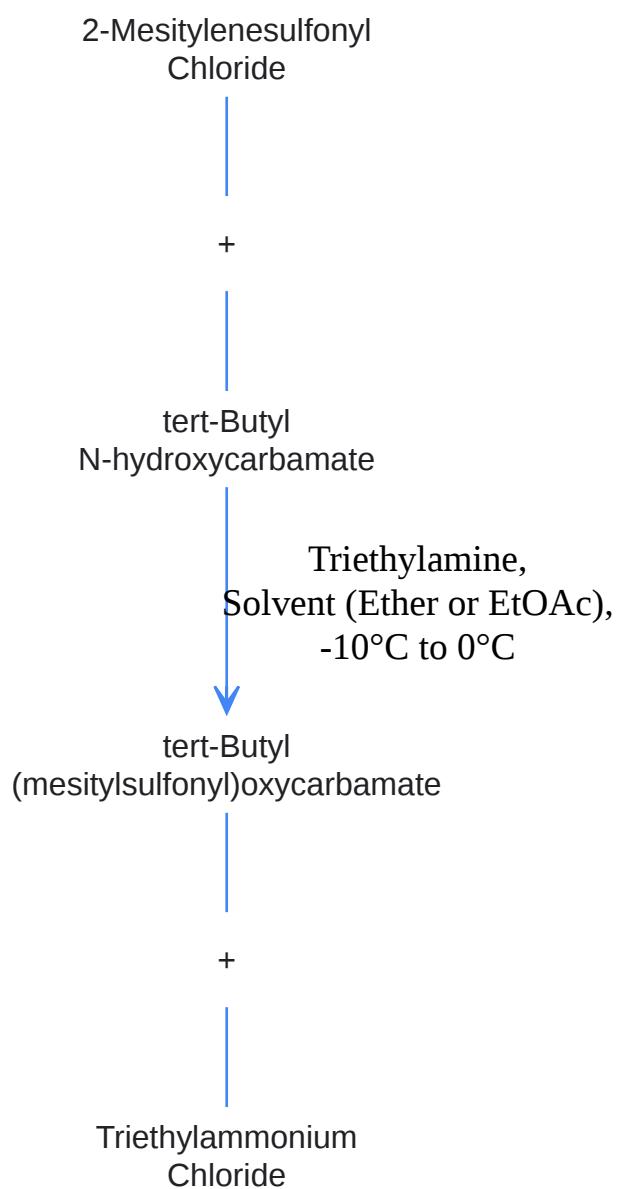
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**, a versatile reagent in organic synthesis. The document details established experimental protocols, presents key quantitative data in a comparative format, and includes visualizations of the synthetic pathway and its application in a key reaction.

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a valuable reagent primarily utilized in the enantioselective aziridination of α,β -unsaturated aldehydes. Its structure combines a bulky mesitylsulfonyl group with a Boc-protected hydroxylamine, rendering it an effective electrophilic aminating agent. This guide will focus on its synthesis from 2-mesitylenesulfonyl chloride and *tert*-butyl hydroxycarbamate.


Synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**

The synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate** is typically achieved through the reaction of 2-mesitylenesulfonyl chloride with *tert*-butyl N-hydroxycarbamate in the presence of

a base. The reaction is generally performed at low temperatures to ensure stability and selectivity.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic route to **tert-Butyl (mesitylsulfonyl)oxycarbamate**.

Experimental Protocols

Two detailed experimental protocols for the synthesis are provided below. These protocols offer slight variations in reaction conditions, which are summarized in the subsequent data presentation table.

Protocol 1: Synthesis in Diethyl Ether

This protocol describes the synthesis using diethyl ether as the solvent at 0°C.

Materials:

- 2-Mesitylenesulfonyl chloride (2.00 g, 9.17 mmol)
- N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) (1.47 g, 11.0 mmol)
- Triethylamine (TEA) (1.3 mL)
- Diethyl ether (18 mL)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) and dissolved in diethyl ether (18 mL).
- N-Boc-hydroxylamine (1.47 g, 11.0 mmol) is added to the solution.
- The flask is cooled to 0°C in an ice bath.
- Triethylamine (1.3 mL) is added dropwise to the cooled solution.

- The reaction mixture is stirred at 0°C for 2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the precipitated triethylammonium chloride (TEA-Cl) is removed by filtration and washed with diethyl ether.
- The filtrate is concentrated under reduced pressure (in *vacuo*).
- The crude product is purified by flash chromatography using a 25/75 ethyl acetate/hexane gradient to yield the final product as a white solid (2.16 g, quantitative yield).[\[1\]](#)

Protocol 2: Synthesis in Ethyl Acetate

This protocol utilizes ethyl acetate as the solvent at a slightly lower temperature of -10°C.

Materials:

- 2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol)
- tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol)
- Triethylamine (3.8 mL, 27.0 mmol)
- Ethyl acetate (EtOAc) (110.0 mL)
- Water

Procedure:

- To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol) and tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol) in ethyl acetate (110.0 mL), add triethylamine (3.8 mL, 27.0 mmol).
- The reaction mixture is cooled to -10°C.
- The mixture is stirred at this temperature for 2 hours.
- The organic phase is washed with water (20 mL).

- Further workup and purification steps (not detailed in the source) would be required to isolate the final product.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

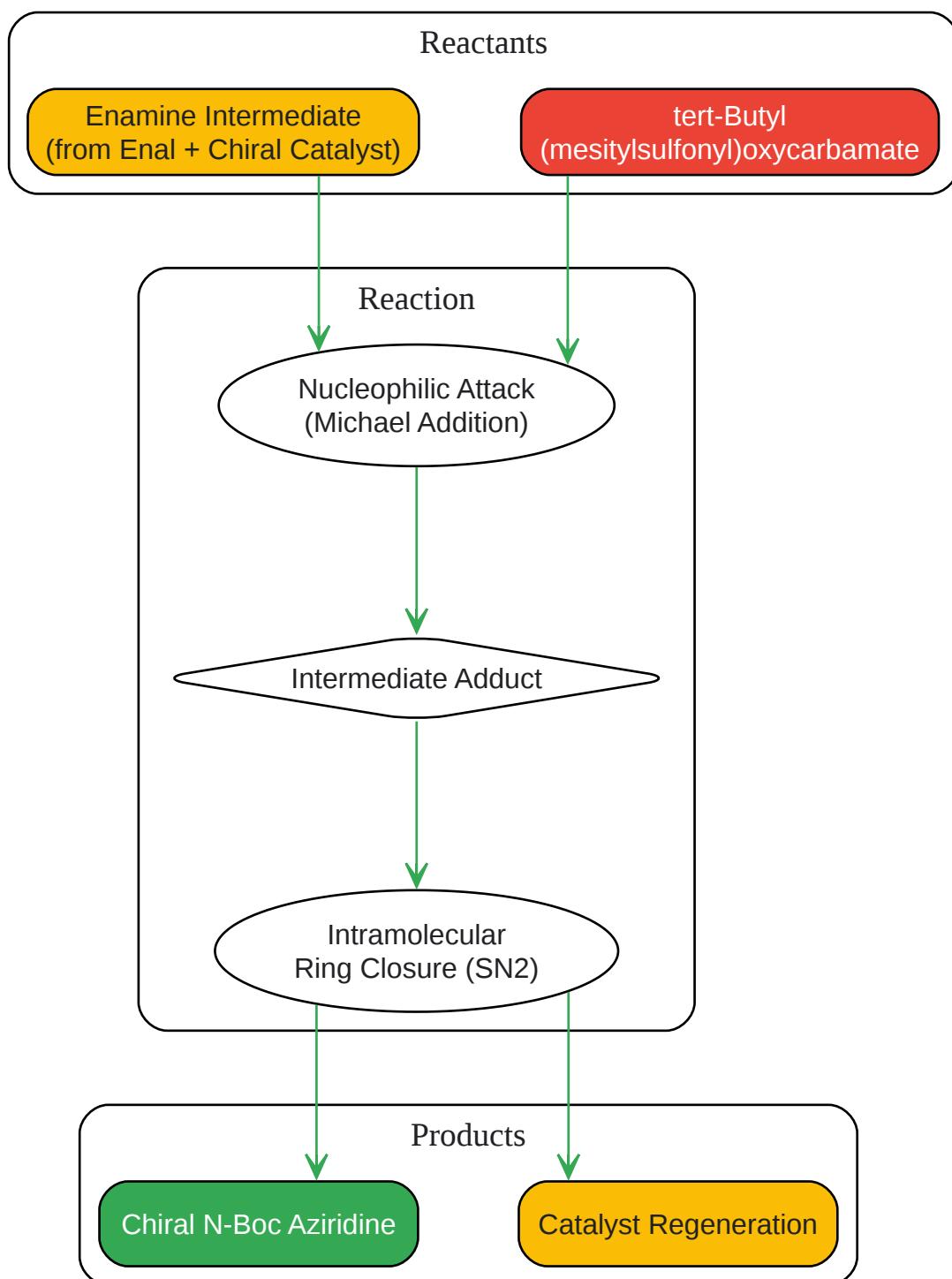
Parameter	Protocol 1	Protocol 2
Starting Material 1	2-Mesitylenesulfonyl chloride	2,4,6-trimethylbenzene-1-sulfonyl chloride
Starting Material 2	N-Boc-hydroxylamine	tert-butyl hydroxycarbamate
Base	Triethylamine (TEA)	Triethylamine
Solvent	Diethyl ether	Ethyl acetate (EtOAc)
Temperature	0°C	-10°C
Reaction Time	2 hours	2 hours
Yield	Quantitative (2.16 g)[1]	Not specified
Purification	Flash chromatography (25/75 EtOAc/hexane)[1]	Aqueous wash

Characterization Data

The synthesized **tert-Butyl (mesylsulfonyl)oxycarbamate** is a white to off-white solid. Key characterization data is presented below.

Property	Value
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S
Molecular Weight	315.39 g/mol
Melting Point	104-105.5 °C[1]
Appearance	White to Off-White Solid[1]
Solubility	DMSO (Slightly), Methanol (Slightly)[1]
Storage	Hygroscopic, store in refrigerator under inert atmosphere[1]

Spectroscopic Data:


- ¹³C NMR: Data is available on PubChem.
- Mass Spectrometry: Data is available on PubChem.
- ¹H NMR: While a spectrum for the final product is not readily available, the expected signals would include those for the tert-butyl group (singlet, ~1.5 ppm), the methyl groups on the mesitylene ring (singlets, ~2.3 and ~2.6 ppm), the aromatic protons of the mesitylene ring (singlet, ~7.0 ppm), and an NH proton.
- IR Spectroscopy: Expected characteristic peaks would include N-H stretching, C=O stretching of the carbamate, and S=O stretching of the sulfonyl group.

Application in Enantioselective Aziridination

As mentioned, a primary application of **tert-Butyl (mesitylsulfonyl)oxycarbamate** is in the enantioselective aziridination of α,β -unsaturated aldehydes. This reaction typically employs a chiral amine catalyst, such as a prolinol derivative, to induce stereoselectivity.

Proposed Reaction Workflow

The following diagram illustrates the logical workflow of the organocatalyzed enantioselective aziridination of an enal using **tert-Butyl (mesitylsulfonyl)oxycarbamate**.

[Click to download full resolution via product page](#)

Caption: Workflow for enantioselective aziridination.

This process involves the formation of a chiral enamine intermediate from the α,β -unsaturated aldehyde and the catalyst. This enamine then undergoes a Michael addition to the **tert-Butyl (mesitylsulfonyl)oxycarbamate**. Subsequent intramolecular cyclization affords the desired chiral N-Boc protected aziridine, with regeneration of the catalyst. This reaction is highly valuable for the synthesis of enantiomerically enriched nitrogen-containing compounds, which are important building blocks in pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269521#synthesis-of-tert-butyl-mesitylsulfonyl-oxycarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com